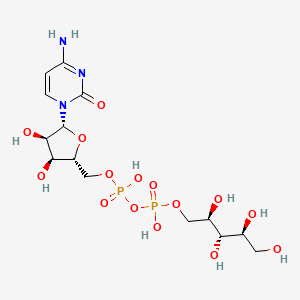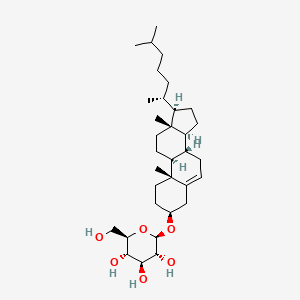
Glucoside de cholestéryle
Vue d'ensemble
Description
Cholesteryl glucoside is a steryl glycoside, a type of glycolipid where a cholesterol molecule is linked to a glucose molecule. This compound is naturally found in various biological membranes and has significant roles in cellular processes. Cholesteryl glucoside is particularly notable for its presence in the cell walls of certain bacteria, such as Helicobacter pylori, where it plays a role in bacterial virulence .
Applications De Recherche Scientifique
Cholesteryl glucoside has diverse applications in scientific research:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cholesteryl glucoside can be synthesized through several methods. One efficient method involves starting from disaccharides. The synthesis protocol includes five steps:
- Protection of hydroxy groups in sucrose using benzyl ethers.
- Acidic hydrolysis to obtain the pyranosyl moiety.
- Transformation to trichloroacetimidate derivative.
- Formation of the glycosidic bond with cholesterol.
- Catalytic transfer hydrogenation to remove protecting groups .
Industrial Production Methods: In industrial settings, cholesteryl glucoside can be produced using enzymatic methods. For example, microbial lipases can catalyze the regioselective acylation of cholesteryl glucoside at the C-6 position of the glucose moiety. This method allows for high yields and efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: Cholesteryl glucoside undergoes various chemical reactions, including:
Oxidation: Cholesteryl glucoside can be oxidized to form cholesteryl glucoside derivatives.
Acylation: The glucose moiety can be acylated at the C-6 position using fatty acids or their derivatives.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as oxygen or peroxides.
Acylation: Fatty acids or their esters are used as acyl donors, often in the presence of lipases.
Major Products:
Oxidation: Produces various oxidized cholesteryl glucoside derivatives.
Acylation: Forms cholesteryl 6’-O-acylglucoside.
Mécanisme D'action
Cholesteryl glucoside exerts its effects through various mechanisms:
Bacterial Virulence: In Helicobacter pylori, cholesteryl glucoside derivatives enhance bacterial virulence by promoting lipid raft formation and facilitating the delivery of virulence factors into host cells.
Autophagy Modulation: Cholesteryl 6’-O-acylglucoside impairs lysosomal degradation, aiding in the intracellular survival of Helicobacter pylori by interfering with the autophagy process.
Comparaison Avec Des Composés Similaires
Cholesteryl glucoside can be compared with other steryl glycosides, such as:
Cholesteryl 6’-O-acylglucoside: Similar in structure but with an acyl group at the C-6 position.
Cholesteryl 6’-O-phosphatidylglucoside: Contains a phosphatidyl group at the C-6 position.
Uniqueness: Cholesteryl glucoside is unique due to its specific role in bacterial virulence and its presence in various biological membranes, making it a valuable compound for research in microbiology and biochemistry .
Propriétés
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H56O6/c1-19(2)7-6-8-20(3)24-11-12-25-23-10-9-21-17-22(13-15-32(21,4)26(23)14-16-33(24,25)5)38-31-30(37)29(36)28(35)27(18-34)39-31/h9,19-20,22-31,34-37H,6-8,10-18H2,1-5H3/t20-,22+,23+,24-,25+,26+,27-,28-,29+,30-,31-,32+,33-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMCJUNYLQOAIM-UQBZCTSOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H56O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50331472 | |
| Record name | Cholesteryl glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50331472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7073-61-2 | |
| Record name | Cholesteryl glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50331472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



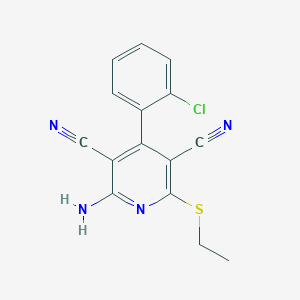
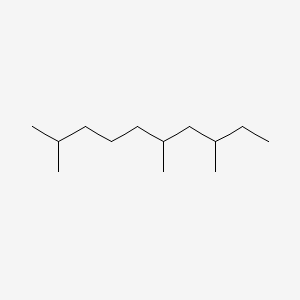
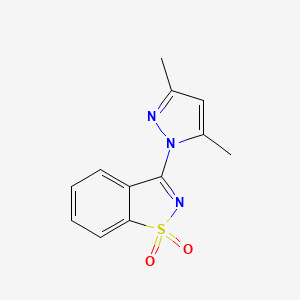
![1-Methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1199643.png)
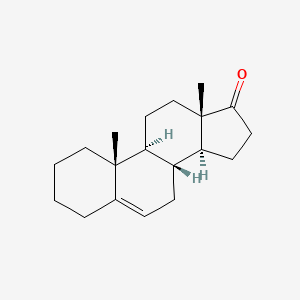
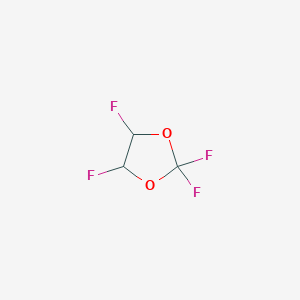
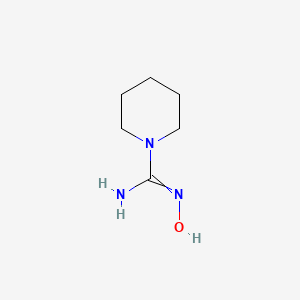
![trans-3,4-Dihydro-3,4-dihydroxy-7,12-dimethylbenz[a]anthracene](/img/structure/B1199652.png)

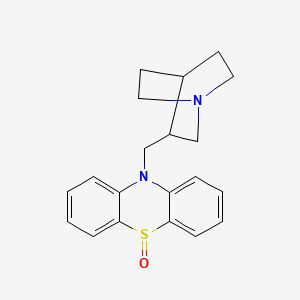

![[(2R,3S,5S)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl tetradecyl hydrogen phosphate](/img/structure/B1199660.png)
